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Abstract

Vapendavir is a potent, orally bioavailable antiviral agent that targets the capsid of rhinoviruses
and other enteroviruses, preventing viral entry into host cells.[1] This technical guide provides a
detailed overview of the synthesis and characterization of Vapendavir-d6, a deuterated
isotopologue of Vapendavir. The inclusion of deuterium atoms provides a valuable tool for
pharmacokinetic and metabolic studies. This document outlines a plausible multi-step synthetic
route for Vapendavir-d6, based on established synthetic strategies for Vapendavir.
Furthermore, it details the expected analytical characterization of the final compound, including
nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. The guide also includes
detailed experimental protocols and visualizations to aid in the practical application of this
information.

Introduction

Vapendavir is a small molecule inhibitor of picornaviruses, a family of non-enveloped RNA
viruses that includes human rhinoviruses (HRV), the primary cause of the common cold.[2]
Vapendavir binds to a hydrophobic pocket within the viral capsid protein VP1, stabilizing the
capsid and preventing the conformational changes necessary for uncoating and release of the
viral genome into the cytoplasm.[3] Its broad-spectrum activity against a majority of rhinovirus
serotypes makes it a promising candidate for the treatment of HRV infections, which can lead
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to severe exacerbations of respiratory conditions such as asthma and chronic obstructive
pulmonary disease (COPD).[2]

Isotopically labeled compounds, such as Vapendavir-d6, are indispensable tools in drug
development. The deuterium label allows for the differentiation of the administered drug from its
endogenous counterparts and metabolites in biological matrices, facilitating detailed
pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.
This guide provides a comprehensive technical resource for the synthesis and characterization
of Vapendavir-d6.

Synthesis of Vapendavir-d6

The synthesis of Vapendavir-d6 can be adapted from the established synthesis of Vapendavir.
The key modification involves the introduction of a deuterium-labeled building block at an
appropriate stage of the synthesis. Based on the known synthetic route to Vapendavir, a
plausible approach for the synthesis of Vapendavir-d6 is outlined below, with the deuterium
label incorporated into the ethoxy group of the benzoxazole moiety using ethyl-d6 iodide.

Proposed Synthetic Scheme

The proposed synthesis is a multi-step process involving the preparation of two key
intermediates followed by their coupling to form the final product.

o Step 1: Synthesis of 3-(4-(2-chloroethyl)piperidin-1-yl)-6-methylpyridazine. This intermediate
is prepared in a three-step sequence starting from commercially available materials.

o Step 2: Synthesis of 3-ethoxy-d6-6-hydroxybenzo[d]isoxazole. This step involves the
formation of the benzoxazole ring system and the introduction of the deuterated ethoxy

group.

o Step 3: Coupling and Final Product Formation. The two key intermediates are coupled via an
etherification reaction to yield Vapendavir-d6.

Experimental Protocols

2.2.1. Synthesis of Intermediate 1: 3-(4-(2-chloroethyl)piperidin-1-yl)-6-methylpyridazine
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e Materials: 3-chloro-6-methylpyridazine, 4-(2-hydroxyethyl)piperidine, thionyl chloride,
dichloromethane (DCM), triethylamine (TEA).

e Procedure:

o To a solution of 3-chloro-6-methylpyridazine (1.0 eq) and 4-(2-hydroxyethyl)piperidine (1.1
eq) in DCM, add TEA (1.5 eq).

o Stir the reaction mixture at room temperature for 12 hours.

o Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to obtain 2-(1-(6-methylpyridazin-3-yl)piperidin-4-
yl)ethan-1-ol.

o Dissolve the product from the previous step in DCM and cool to 0 °C.

o Add thionyl chloride (1.2 eq) dropwise and stir the reaction at room temperature for 4
hours.

o Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

o Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-(4-(2-
chloroethyl)piperidin-1-yl)-6-methylpyridazine. Purify by column chromatography.

2.2.2. Synthesis of Intermediate 2: 3-ethoxy-d6-6-hydroxybenzo[d]isoxazole

o Materials: 2,4-dihydroxybenzaldehyde, hydroxylamine hydrochloride, ethyl-d6 iodide,
potassium carbonate, acetone.

e Procedure:

o Reflux a mixture of 2,4-dihydroxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride
(1.2 eq) in ethanol for 4 hours to form the oxime.

o |solate the oxime and dissolve it in acetone.

o Add potassium carbonate (2.0 eq) and ethyl-d6 iodide (1.5 eq).
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o Reflux the mixture for 12 hours.
o Filter the reaction mixture and concentrate the filtrate.

o Purify the residue by column chromatography to obtain 3-ethoxy-d6-6-
hydroxybenzo[d]isoxazole.

2.2.3. Synthesis of Vapendavir-d6

o Materials: 3-(4-(2-chloroethyl)piperidin-1-yl)-6-methylpyridazine, 3-ethoxy-d6-6-
hydroxybenzo[d]isoxazole, potassium carbonate, acetonitrile.

e Procedure:

[e]

To a solution of 3-ethoxy-d6-6-hydroxybenzo[d]isoxazole (1.0 eq) in acetonitrile, add
potassium carbonate (2.0 eq) and 3-(4-(2-chloroethyl)piperidin-1-yl)-6-methylpyridazine
(1.1 eq).

Reflux the reaction mixture for 24 hours.

o

[e]

Cool the reaction mixture, filter, and concentrate the filtrate.

o

Purify the crude product by column chromatography to yield Vapendavir-dé6.

Characterization of Vapendavir-d6

The structure and purity of the synthesized Vapendavir-dé would be confirmed using a
combination of spectroscopic techniques.

Data Presentation
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Parameter Vapendavir Vapendavir-d6 (Expected)
Molecular Formula C21H26N403 C21H20DeN4O3

Molecular Weight 382.46 g/mol 388.50 g/mol

1H NMR See predicted spectrum below  See predicted spectrum below
13C NMR See predicted spectrum below  See predicted spectrum below
Mass (m/z) [M+H]* 383.2083 389.2460

Predicted Spectroscopic Data

3.2.1. *H NMR Spectroscopy

The *H NMR spectrum of Vapendavir-d6 is expected to be similar to that of Vapendavir, with
the notable absence of the signals corresponding to the ethoxy group protons.

» Vapendavir (Predicted *H NMR, 400 MHz, CDCIs) & (ppm): 7.35 (d, J=8.0 Hz, 1H), 7.20 (d,
J=8.0 Hz, 1H), 6.95 (d, J=8.0 Hz, 1H), 6.85 (s, 1H), 4.40 (g, J=7.0 Hz, 2H), 4.10 (t, J=6.5 Hz,
2H), 3.90 (d, J=12.0 Hz, 2H), 2.90 (t, J=12.0 Hz, 2H), 2.50 (s, 3H), 2.00-1.80 (m, 5H), 1.45 (t,
J=7.0 Hz, 3H).

e Vapendavir-d6 (Expected *H NMR, 400 MHz, CDCIs) & (ppm): 7.35 (d, J=8.0 Hz, 1H), 7.20
(d, J=8.0 Hz, 1H), 6.95 (d, J=8.0 Hz, 1H), 6.85 (s, 1H), 4.10 (t, J=6.5 Hz, 2H), 3.90 (d, J=12.0
Hz, 2H), 2.90 (t, J=12.0 Hz, 2H), 2.50 (s, 3H), 2.00-1.80 (m, 5H). Note the absence of the
quartet at 4.40 ppm and the triplet at 1.45 ppm.

3.2.2. 13C NMR Spectroscopy

The 3C NMR spectrum of Vapendavir-d6 will show a characteristic change in the signal for the
carbon atoms of the ethoxy group due to the coupling with deuterium. The signal for the -CD-z-
group will appear as a quintet, and the -CDs group as a septet in the proton-decoupled
spectrum.

e Vapendavir (Predicted 13C NMR, 100 MHz, CDCIs) & (ppm): 164.0, 158.0, 155.0, 148.0,
145.0, 125.0, 122.0, 118.0, 115.0, 110.0, 68.0, 65.0, 52.0, 35.0, 32.0, 25.0, 15.0.
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e Vapendavir-d6 (Expected 3C NMR, 100 MHz, CDCIs) & (ppm): 164.0, 158.0, 155.0, 148.0,
145.0, 125.0, 122.0, 118.0, 115.0, 110.0, 67.5 (quintet), 52.0, 35.0, 32.0, 25.0, 14.5 (septet).

3.2.3. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a key technique for confirming the incorporation
of deuterium. The molecular ion peak for Vapendavir-d6 will be shifted by +6 mass units
compared to Vapendavir.

e Vapendavir (HRMS, ESI+): Calculated for C21H27N4Os [M+H]*: 383.2083; Found: 383.2085.

e Vapendavir-d6 (Expected HRMS, ESI+): Calculated for C21H21DeN4Os [M+H]*: 389.2460;
Expected Found: 389.2462.

Visualizations
Synthetic Workflow for Vapendavir-d6
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Intermediate 2 Synthesis
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Caption: Synthetic workflow for Vapendavir-d6.

Mechanism of Action of Vapendavir
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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